molecular formula C18H19ClO4 B2800542 4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 864664-68-6

4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B2800542
CAS No.: 864664-68-6
M. Wt: 334.8
InChI Key: QZPPQJVJLFQHHD-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by its unique chemical structure. This compound features a benzaldehyde group, a methoxy group, and a chloro-substituted phenoxyethoxy group. Due to its intricate structure, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the chlorination of 2,6-dimethylphenol to produce 4-chloro-2,6-dimethylphenol. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by a subsequent reaction with methoxybenzaldehyde to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzaldehydes or phenols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic or signaling pathways.

  • Receptors: Binding to receptors to elicit a biological response.

Comparison with Similar Compounds

  • 4-Chloro-2,6-dimethylphenol: A simpler phenolic compound lacking the aldehyde and methoxy groups.

  • 4-(4-Chloro-2,6-dimethylphenoxy)phenol: Similar structure but without the aldehyde group.

  • 3-Methoxybenzaldehyde: A benzaldehyde derivative without the chloro and phenoxyethoxy groups.

Properties

IUPAC Name

4-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-12-8-15(19)9-13(2)18(12)23-7-6-22-16-5-4-14(11-20)10-17(16)21-3/h4-5,8-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPPQJVJLFQHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOC2=C(C=C(C=C2)C=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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